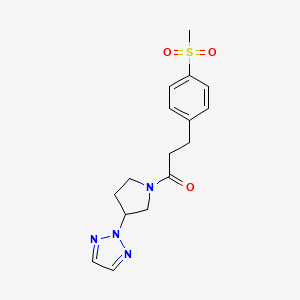
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic organic molecule that incorporates a triazole ring, a pyrrolidine moiety, and a methylsulfonylphenyl group. This structural composition suggests potential biological activities, particularly in medicinal chemistry. The triazole ring is noted for its diverse biological properties, including antimicrobial and anticancer activities, while the pyrrolidine and methylsulfonyl groups may enhance the compound's pharmacokinetic profile.
Structural Features
The compound's structure can be broken down into several key components:
- Triazole Ring : Known for its role in various biological activities.
- Pyrrolidine Moiety : Contributes to the rigidity and potential biological interactions of the compound.
- Methylsulfonyl Group : Enhances lipophilicity and may influence receptor binding.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Triazole Ring | Contributes to biological activity |
| Pyrrolidine | Provides structural rigidity |
| Methylsulfonyl | Increases lipophilicity and potential binding |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Triazole Ring : Achieved through Huisgen cycloaddition between an azide and an alkyne.
- Pyrrolidine Ring Formation : Synthesized via cyclization reactions involving suitable precursors.
- Coupling Reactions : The triazole and pyrrolidine rings are coupled with the methylsulfonylphenyl group through substitution reactions.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown effectiveness against various bacterial strains. The specific activity against ESKAPE pathogens (a group of antibiotic-resistant bacteria) has been documented, suggesting potential therapeutic applications in treating resistant infections .
Anti-inflammatory Properties
In vitro assays have demonstrated that related compounds can act as selective inhibitors of cyclooxygenase (COX) enzymes. For example, compounds with similar methylsulfonylphenyl groups have been shown to inhibit COX-2 with high selectivity, indicating potential anti-inflammatory effects .
Case Studies
Several studies have focused on the structure-activity relationship (SAR) of triazole-containing compounds:
- A study reported that modifications in the position of substituents on the triazole ring significantly influenced antibacterial potency against Mycobacterium tuberculosis and ESKAPE pathogens .
- Another investigation highlighted that specific configurations within the triazole and pyrrolidine frameworks could enhance enzyme inhibition profiles, particularly against COX enzymes .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
- Molecular Targeting : Biochemical assays are essential for identifying precise molecular targets and pathways involved in its pharmacological effects.
Propiedades
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-24(22,23)15-5-2-13(3-6-15)4-7-16(21)19-11-8-14(12-19)20-17-9-10-18-20/h2-3,5-6,9-10,14H,4,7-8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSBFKVQTKARAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














